1-(4-Bromophenyl)-4-phenyl-2-(propan-2-yl)naphthalene
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Overview
Description
1-(4-Bromophenyl)-4-phenyl-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromophenyl group, a phenyl group, and a naphthalene core with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-phenyl-2-(propan-2-yl)naphthalene typically involves multi-step organic reactions. One common method includes the bromination of a phenyl-naphthalene precursor followed by Friedel-Crafts alkylation to introduce the isopropyl group. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-phenyl-2-(propan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the aromatic rings can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions include substituted naphthalenes, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-4-phenyl-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-4-phenyl-2-(propan-2-yl)naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 4-Bromophenyl 4-bromobenzoate
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
1-(4-Bromophenyl)-4-phenyl-2-(propan-2-yl)naphthalene is unique due to its specific combination of aromatic rings and the presence of both bromophenyl and isopropyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
919341-76-7 |
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Molecular Formula |
C25H21Br |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C25H21Br/c1-17(2)23-16-24(18-8-4-3-5-9-18)21-10-6-7-11-22(21)25(23)19-12-14-20(26)15-13-19/h3-17H,1-2H3 |
InChI Key |
AZRAKKXHTFBJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C(=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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